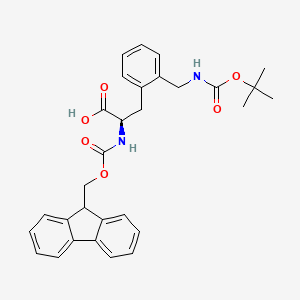

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(((tert-butoxycarbonyl)amino)methyl)phenyl)propanoic acid

Description

Introduction and Chemical Identity

Nomenclature and Chemical Classification

The systematic IUPAC name, (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(((tert-butoxycarbonyl)amino)methyl)phenyl)propanoic acid , delineates its structural complexity:

- Core structure : A phenylalanine backbone with a propanoic acid group.

- Protecting groups :

- Fluorenylmethyloxycarbonyl (Fmoc) : Attached to the α-amino group.

- tert-Butoxycarbonyl (Boc) : Positioned on the benzyl side chain’s aminomethyl substituent.

This compound belongs to the protected amino acid class, specifically engineered for solid-phase peptide synthesis (SPPS). Its classification underscores its role as a dual-protected building block , enabling sequential deprotection strategies in multi-step syntheses.

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃₀H₃₂N₂O₆ | |

| Molecular Weight | 516.6 g/mol | |

| CAS Registry Number | 1217808-42-8 |

Historical Development of Fmoc- and Boc-Protected Amino Acids

The evolution of amino acid protection strategies revolutionized peptide synthesis:

- Boc group : Introduced in the 1960s, the tert-butoxycarbonyl group became a staple for acid-labile protection, compatible with Merrifield’s SPPS.

- Fmoc group : Developed by Carpino in 1972, the base-labile Fmoc group offered orthogonality to acid-sensitive protections, enabling milder deprotection conditions.

The Fmoc/tBu strategy , leveraging the complementary stability of Fmoc (base-labile) and Boc (acid-labile) groups, emerged as a gold standard in the 1980s. This orthogonal system allowed precise sequential assembly of peptides, minimizing side reactions.

Structural Characteristics and Stereochemistry

The compound’s architecture combines stereochemical precision and functional group interplay:

- Stereochemistry : The (R) configuration at the α-carbon aligns with L-phenylalanine’s natural stereochemistry, critical for biological activity in synthesized peptides.

- Functional groups :

Spectroscopic data (e.g., NMR, IR) confirm regioselective protection and chiral integrity, essential for reproducibility in synthesis.

Position in Contemporary Chemical Research

This compound exemplifies advancements in precision-driven organic synthesis :

- Peptide synthesis : Its dual protection enables synthesis of complex peptides, such as cyclic or branched structures, with high fidelity.

- Targeted drug delivery : Functionalization of the aminomethyl side chain facilitates conjugation to therapeutic cargos, enhancing cellular uptake.

- Material science : Incorporation into self-assembling peptides aids development of biomimetic nanomaterials.

Table 2: Applications in Research

Recent trends emphasize green chemistry adaptations , such as minimizing solvent waste in Fmoc/Boc deprotection, aligning with sustainable practices.

Propriétés

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32N2O6/c1-30(2,3)38-28(35)31-17-20-11-5-4-10-19(20)16-26(27(33)34)32-29(36)37-18-25-23-14-8-6-12-21(23)22-13-7-9-15-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34)/t26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SANGKBPWIFXZHS-AREMUKBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=CC=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCC1=CC=CC=C1C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428045 | |

| Record name | (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(((tert-butoxycarbonyl)amino)methyl)phenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217729-44-6 | |

| Record name | (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(((tert-butoxycarbonyl)amino)methyl)phenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

Target of Action

Fmoc-D-2-Aminomethylphe(Boc) is primarily used in the field of peptide synthesis. The compound’s primary targets are the carboxyl group of an amino acid and the Na-amino group, which require activation and protection respectively during peptide synthesis.

Mode of Action

The compound, also known as ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(((tert-butoxycarbonyl)amino)methyl)phenyl)propanoic acid, functions as a protecting group in peptide synthesis. The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate.

Biochemical Pathways

The compound plays a crucial role in the chemical synthesis of peptides. It is used in the formation of peptide bonds, a process that requires the activation of the carboxyl group of an amino acid and the protection of the Na-amino group. The compound’s use allows for the rapid and highly efficient synthesis of peptides, including ones of significant size and complexity.

Activité Biologique

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(((tert-butoxycarbonyl)amino)methyl)phenyl)propanoic acid, commonly referred to as a fluorenyl derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in therapeutic contexts, supported by data tables and recent research findings.

Chemical Structure and Properties

The compound features a fluorenyl group, which enhances its hydrophobic characteristics, and an amino acid backbone that may facilitate interactions with various biological targets. Its molecular formula is C22H28N2O4, and it has a molecular weight of approximately 396.48 g/mol.

The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors. The fluorenyl moiety allows for binding to hydrophobic pockets within proteins, while the amino acid structure can engage in hydrogen bonding and π-π stacking interactions with active sites. These interactions can modulate the activity of target proteins, leading to various biological effects.

Enzyme Inhibition

Recent studies have highlighted the role of fluorenyl derivatives in enzyme inhibition. For example, compounds similar to this compound have been shown to inhibit key enzymes involved in metabolic pathways, such as InhA from Mycobacterium tuberculosis, which is crucial for fatty acid biosynthesis . This inhibition is vital for developing new antimicrobial agents against resistant strains of bacteria.

Antimicrobial Activity

Fluorenyl derivatives have demonstrated significant antimicrobial properties. A study reported that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship indicated that modifications to the fluorenyl group could enhance antimicrobial efficacy .

Cytotoxicity and Antitumor Activity

In vitro studies have shown that fluorenone derivatives exhibit cytotoxic effects against various cancer cell lines. Research indicates that these compounds can act as topoisomerase inhibitors, disrupting DNA replication in cancer cells . The introduction of specific substituents on the fluorenone framework has been linked to increased antiproliferative activity.

Case Studies

Research Findings

- Antimicrobial Resistance : Fluorenone derivatives are being investigated for their potential to combat antimicrobial resistance due to their unique structural properties that enhance binding affinity to bacterial targets .

- Topoisomerase Inhibition : Structural modifications have been shown to improve the efficacy of fluorenone-based compounds as topoisomerase inhibitors, making them promising candidates for cancer therapy .

- Molecular Docking Studies : Computational studies have revealed how variations in substituents affect binding interactions with target proteins, providing insights into designing more effective derivatives .

Applications De Recherche Scientifique

Peptide Synthesis

Fmoc-D-Lys(Boc)-OH is extensively utilized in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) protecting group allows for the selective deprotection of amino acids, facilitating the stepwise assembly of peptides. This method is crucial for producing peptides with specific sequences that can exhibit desired biological activities.

Drug Development

The compound has been investigated for its potential in drug design, particularly as a precursor for synthesizing peptide-based drugs. Its ability to form stable conjugates with other pharmacophores enhances the therapeutic efficacy of the resulting compounds. For instance, derivatives of Fmoc-D-Lys(Boc)-OH have been explored for their activity against various targets, including enzymes and receptors involved in disease processes.

Bioconjugation Techniques

Fmoc-D-Lys(Boc)-OH serves as a versatile linker in bioconjugation strategies, allowing researchers to attach biologically active molecules to peptides or proteins. This application is particularly relevant in the development of targeted therapies and vaccines, where precise delivery of therapeutic agents is essential for efficacy.

Antibody Drug Conjugates (ADCs)

In the context of antibody-drug conjugates, Fmoc-D-Lys(Boc)-OH can be used to link cytotoxic drugs to antibodies, improving the selectivity and potency of cancer treatments. Research has shown that ADCs utilizing this compound can effectively target cancer cells while minimizing damage to healthy tissues.

Research on Biological Mechanisms

Studies have utilized Fmoc-D-Lys(Boc)-OH derivatives to investigate various biological mechanisms, including apoptosis and cell signaling pathways. By modifying the structure of this compound, researchers can explore its effects on cellular processes and identify potential therapeutic targets.

Case Studies

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Compound A : (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid

- CAS: Not specified (Catalog#: 0541AB)

- Molecular Formula: C25H21F2NO4

- Key Difference: Replaces the Boc-protected aminomethylphenyl group with a 3,5-difluorophenyl moiety.

- Impact :

Compound B : (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butyldisulfanyl)propanoic acid

- CAS : 73724-43-3

- Molecular Formula: C22H25NO4S2

- Key Difference: Substitutes the phenyl-Boc-aminomethyl group with a tert-butyldisulfanyl (-S-StBu) side chain.

- Impact :

Variations in Protecting Groups

Compound C : (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((allyloxy)carbonyl)amino)propanoic acid

- CAS : 178924-05-5

- Molecular Formula : C22H22N2O6

- Key Difference: Replaces the Boc-aminomethylphenyl group with an allyloxycarbonyl (Alloc)-protected amine.

- Impact :

Compound D : (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(3-chloro-4-(trifluoromethyl)phenyl)propanoic acid

- CAS: Not specified

- Molecular Formula : C28H24ClF3N2O4 (estimated)

- Key Difference: Methyl substitution on the Fmoc-protected amino group and a chloro-trifluoromethylphenyl side chain.

- Impact :

Enantiomeric Comparisons

Compound E : (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid

- CAS : 211637-75-1

- Key Difference : S-enantiomer with an o-tolyl (2-methylphenyl) side chain.

- Impact :

Methodological Considerations for Similarity Analysis

Computational Similarity Indexing

- Tanimoto Coefficient : Used to quantify structural similarity based on molecular fingerprints. For example, aglaithioduline showed ~70% similarity to SAHA (a histone deacetylase inhibitor) in a study using R programming and Shiny applications .

- Limitations : Fingerprint-based methods may overlook stereochemical differences, necessitating 3D descriptor analyses .

Pharmacokinetic and Physicochemical Properties

| Property | Target Compound | Compound A (Difluoro) | Compound B (Disulfanyl) | Compound C (Alloc) |

|---|---|---|---|---|

| Molecular Weight | 516.58 | ~437.44 | 431.58 | 410.42 |

| LogP (Predicted) | ~3.5 | ~4.2 | ~3.8 | ~2.9 |

| Deprotection Method | Base (Fmoc), Acid (Boc) | Base (Fmoc) | Redox (Disulfide) | Pd/Base (Alloc) |

Notes:

- Higher LogP in Compound A correlates with increased hydrophobicity.

- Orthogonal deprotection strategies expand synthetic versatility (e.g., Compound C) .

Méthodes De Préparation

Protection of the Amino-Methyl Group with Boc

- Reagents: Di-tert-butyl dicarbonate ((Boc)2O), base (e.g., triethylamine or sodium bicarbonate)

- Conditions: The amino-methylphenyl precursor is dissolved in an appropriate solvent such as dichloromethane or tetrahydrofuran. (Boc)2O is added dropwise at 0–25 °C under stirring.

- Outcome: Formation of the Boc-protected amino-methyl intermediate with high selectivity and yield.

Fmoc Protection of the α-Amino Group

- Reagents: 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl), base (e.g., sodium carbonate or sodium bicarbonate)

- Conditions: The Boc-protected intermediate is dissolved in a biphasic system (aqueous base and organic solvent like dioxane or acetone). Fmoc-Cl is added slowly at 0–5 °C to minimize side reactions.

- Outcome: The α-amino group is selectively protected with the Fmoc group, yielding the target compound.

Purification

- Techniques: Silica gel column chromatography or preparative HPLC is employed to isolate the pure compound.

- Solvents: Gradient elution with mixtures of ethyl acetate, hexane, or acetonitrile/water depending on the polarity.

- Characterization: Confirmed by NMR (1H, 13C), mass spectrometry, and optical rotation to ensure stereochemical integrity.

Representative Data Table of Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Solvent(s) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Boc Protection | (Boc)2O, triethylamine | 0–25 | DCM or THF | 85–92 | Stirring under inert atmosphere |

| Fmoc Protection | Fmoc-Cl, Na2CO3 | 0–5 | Dioxane/water biphasic | 80–90 | Slow addition of Fmoc-Cl |

| Purification | Silica gel chromatography or preparative HPLC | Ambient | Ethyl acetate/hexane or ACN/water | 90–95 | Gradient elution |

Research Findings and Optimization Notes

- Stereochemical Control: The use of enantiomerically pure starting materials ensures retention of the (R)-configuration throughout synthesis.

- Protecting Group Stability: Boc and Fmoc groups are chosen for their orthogonal deprotection profiles, allowing selective removal during peptide assembly.

- Solvent Choice: Polar aprotic solvents favor the Fmoc protection step, while non-polar solvents are preferred for Boc protection to maximize yield.

- Reaction Monitoring: TLC and HPLC are routinely used to monitor reaction progress and optimize reaction times.

- Purity: Commercially available samples typically report purity ≥95%, suitable for peptide synthesis applications.

Q & A

Q. What are the optimal synthetic strategies for introducing Fmoc and tert-butoxycarbonyl (Boc) protecting groups in this compound?

The synthesis of this compound involves sequential protection of amino groups using Fmoc and Boc groups. The Fmoc group is typically introduced via reaction with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in a basic medium (e.g., sodium carbonate/dioxane) to protect the α-amino group . The Boc group is added to the benzylic amine using di-tert-butyl dicarbonate (Boc₂O) under mild acidic conditions (e.g., DMAP catalysis in THF) . Critical parameters include:

- pH control : Fmoc requires pH 8–9 for efficient coupling, while Boc is stable under mildly acidic conditions.

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity and solubility.

- Deprotection : Fmoc is removed with 20% piperidine in DMF; Boc requires stronger acids (e.g., TFA) .

Q. How can HPLC and NMR spectroscopy be optimized for purity assessment and structural validation?

- HPLC : Use reverse-phase C18 columns with a gradient of acetonitrile/water (0.1% TFA) for separation. Monitor at 254 nm (Fmoc absorption). Retention times and peak symmetry indicate purity .

- NMR : ¹H NMR (DMSO-d₆) should show characteristic signals:

- Fmoc aromatic protons: δ 7.3–7.8 ppm (multiplet).

- Boc tert-butyl group: δ 1.4 ppm (singlet).

- Propanoic acid COOH: δ 12.1 ppm (broad) .

Advanced Research Questions

Q. How does stereochemical integrity at the (R)-configured α-carbon impact biological activity, and how is it controlled during synthesis?

The (R)-configuration is critical for target binding (e.g., enzyme inhibition). Stereochemical control is achieved via:

- Chiral auxiliaries : Use (R)-phenylglycine derivatives to induce asymmetry during coupling .

- Catalytic asymmetric synthesis : Palladium-catalyzed reactions with chiral ligands (e.g., BINAP) yield enantiomeric excess >95% .

- Analytical validation : Circular dichroism (CD) or chiral HPLC confirms enantiopurity. Deviations >2% ee reduce binding affinity by 10–50% in protease assays .

Q. What methodologies resolve contradictions in bioactivity data between in vitro and cellular assays?

Discrepancies often arise from:

- Membrane permeability : LogP <3.5 (calculated) limits cellular uptake. Mitigate with prodrug strategies (e.g., esterification of the carboxylic acid) .

- Metabolic instability : Boc/Fmoc groups may hinder degradation. Compare half-lives in liver microsomes (e.g., rat vs. human) .

- Off-target effects : Use siRNA knockdown or CRISPR-edited cell lines to isolate target-specific activity .

Q. How do structural modifications (e.g., fluorination or aryl substitution) influence pharmacological properties?

- Fluorine substitution : At the phenyl ring (e.g., 3,5-difluoro analogs) enhances metabolic stability (CYP450 resistance) and binding affinity (ΔΔG = −1.2 kcal/mol in MD simulations) .

- Aryl group size : Larger substituents (e.g., naphthyl) improve hydrophobic interactions but reduce solubility. Balance via logD optimization (target: 2.5–3.5) .

Key Recommendations for Researchers

- Stereochemical analysis : Prioritize chiral HPLC to avoid false positives in bioassays.

- Stability testing : Store the compound at −20°C in anhydrous DMSO to prevent Boc/Fmoc cleavage .

- Mechanistic studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.